![molecular formula C17H14ClN3O5S2 B2535398 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941951-00-4](/img/structure/B2535398.png)
4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl compounds It features a complex structure with a chlorophenyl group, a sulfonyl group, a nitrobenzo[d]thiazolyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the 4-chlorophenylsulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base such as pyridine.
Synthesis of the 6-nitrobenzo[d]thiazole: This involves the nitration of benzo[d]thiazole using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The 4-chlorophenylsulfonyl chloride is then reacted with the 6-nitrobenzo[d]thiazole in the presence of a base to form the intermediate compound.
Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction of Nitro Group: 4-((4-chlorophenyl)sulfonyl)-N-(6-aminobenzo[d]thiazol-2-yl)butanamide.
Reduction of Sulfonyl Group: 4-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide.
Substitution of Chlorophenyl Group: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested for their ability to inhibit various cancer cell lines. The presence of the nitro group in 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide enhances its cytotoxicity against cancer cells by interfering with cellular proliferation pathways.
- Case Study: In vitro assays demonstrated that this compound showed promising results in inhibiting the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
2. Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Research has highlighted that thiazole-based compounds can exhibit broad-spectrum antibacterial and antifungal effects.
- Case Study: A study investigating various thiazole derivatives found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are well-documented. The structural features of this compound may contribute to its efficacy in seizure models.
- Case Study: Compounds with similar structures have shown effectiveness in reducing seizure activity in animal models, indicating that this compound could be explored for developing new anticonvulsant medications .
Summary of Biological Activities
Activity | Description |
---|---|
Anticancer | Inhibits growth of various cancer cell lines (e.g., HepG2, MCF-7) |
Antimicrobial | Effective against bacteria like Staphylococcus aureus and Escherichia coli |
Anticonvulsant | Potential efficacy in seizure models |
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and nitrobenzo[d]thiazolyl groups could play crucial roles in binding to the active site of the target protein, while the butanamide moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-N-(benzo[d]thiazol-2-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-((4-methylphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)pentanamide: Has a pentanamide moiety instead of butanamide, which could influence its solubility and reactivity.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is unique due to the presence of both the nitrobenzo[d]thiazolyl and chlorophenylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various interactions, making the compound versatile for different applications.
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a sulfonamide derivative that has attracted attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Sulfonyl Chloride : The reaction of 4-chlorobenzenesulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride.
- Formation of Nitrobenzothiazole : Nitration of benzo[d]thiazole to introduce the nitro group.
- Final Coupling : The final step involves the reaction between the sulfonyl chloride and the nitrobenzothiazole amine in the presence of a base like triethylamine to yield the target compound.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Studies have demonstrated that these compounds can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. The nitro group in the structure may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, ultimately resulting in cytotoxic effects. Several studies have reported that related sulfonamide derivatives exhibit antiproliferative activity against different cancer cell lines, indicating a promising avenue for further investigation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that derivatives containing the sulfonamide moiety can effectively inhibit these enzymes, which is relevant for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, leading to effective inhibition.
- Cellular Uptake : The structural features facilitate transport across cell membranes, enhancing bioavailability and efficacy.
- Reactive Intermediate Formation : The nitro group can be reduced within biological systems to form reactive species that damage cellular components.
Case Studies
- Antibacterial Efficacy : A study demonstrated that related compounds exhibited approximately 50% inhibition against tobacco mosaic virus (TMV), showcasing their antiviral potential alongside antibacterial properties .
- Anticancer Evaluation : In a recent investigation, derivatives were screened against various cancer cell lines, revealing significant cytotoxicity correlated with structural modifications in the sulfonamide framework .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S2/c18-11-3-6-13(7-4-11)28(25,26)9-1-2-16(22)20-17-19-14-8-5-12(21(23)24)10-15(14)27-17/h3-8,10H,1-2,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVVLCWJLVVVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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